molecular formula C18H16N6S B2633430 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415569-77-4

6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B2633430
CAS No.: 2415569-77-4
M. Wt: 348.43
InChI Key: KXIVGKBYGCBSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biochemical applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with PI3K enzymes, which play a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ .

Cellular Effects

6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile influences cell function by inhibiting the PI3K enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of these enzymes can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule, thereby affecting various cellular processes .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzymes, thereby inhibiting their activity . This leads to a decrease in the production of PIP3, which in turn affects various signaling pathways, including those involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

The effects of 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile on cellular function have been observed over time in laboratory settings . The compound has shown stability and potent inhibitory activity against PI3K enzymes over time .

Metabolic Pathways

The compound is involved in the PI3K/AKT signaling pathway by inhibiting the activity of PI3K enzymes . This could affect metabolic flux and metabolite levels, given the role of this pathway in regulating cellular metabolism .

Subcellular Localization

Given its role as a PI3K inhibitor, it is likely that the compound could be localized to areas where these enzymes are active, such as the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves a multi-step process One common approach starts with the preparation of the thiazolo[4,5-c]pyridine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring systemReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile apart is its unique combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for certain molecular targets. This structural complexity also provides opportunities for further functionalization and optimization in drug development .

Properties

IUPAC Name

6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-5-12-1-2-17(21-6-12)23-8-13-10-24(11-14(13)9-23)18-22-15-7-20-4-3-16(15)25-18/h1-4,6-7,13-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVGKBYGCBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.